molecular formula C15H19NO3 B1339041 (S)-4-benzyl-3-pentanoyloxazolidin-2-one CAS No. 143868-89-7

(S)-4-benzyl-3-pentanoyloxazolidin-2-one

Cat. No. B1339041
M. Wt: 261.32 g/mol
InChI Key: BQLGXGCFEVCOFV-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves one-pot reactions, which are efficient methods that can combine multiple steps into a single process. For example, the one-pot synthesis of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones from isobutyraldehyde and α-amino acids has been reported as an economical source of enantiopure α,α-dialkyl α-amino acids . Although the exact synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was determined using single-crystal X-ray diffraction and further optimized using density functional theory (DFT) . These techniques could be employed to analyze the molecular structure of (S)-4-benzyl-3-pentanoyloxazolidin-2-one.

Chemical Reactions Analysis

The chemical reactivity of oxazolidinone derivatives can be quite diverse. For example, the anions of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones can undergo fragmentation-recombination processes to generate other compounds, which can then be converted into α,β-dialkylated α,β-diaminopropionic acids through acidic methanolysis . This suggests that (S)-4-benzyl-3-pentanoyloxazolidin-2-one could also participate in various chemical reactions, potentially leading to the formation of valuable chiral building blocks for pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like (S)-4-benzyl-3-pentanoyloxazolidin-2-one can be inferred from studies on similar molecules. For instance, the spectroscopic properties (FT-IR, NMR, UV-Vis, and Mass) of a pyrazolopyrimidinone derivative were thoroughly characterized, providing insights into the electronic structure and potential reactivity of the molecule . Additionally, theoretical calculations such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) can provide valuable information about the reactivity and stability of such compounds .

Scientific Research Applications

Synthesis and Biological Activities

  • Research has led to the synthesis of novel compounds with potential biological activities. For instance, derivatives bearing thiazolidinone and oxazolidinone nuclei have been synthesized and evaluated for antimicrobial, antioxidant, anticancer, and other therapeutic effects. The structural modifications in these compounds aim to enhance their biological efficacy and reduce toxicity (Crimmins, Christie, & Hughes, 2012).

Antimicrobial and Antifungal Activities

  • Several studies have synthesized novel thiazolidinone derivatives with significant antimicrobial and antifungal activities. These compounds exhibit potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential as therapeutic agents for infectious diseases (Vicini et al., 2006).

Antihypertensive and Cardiovascular Effects

  • Novel thiazolidinone derivatives have been investigated for their antihypertensive and cardiovascular effects. These compounds show promising vasorelaxing activities and potential as antihypertensive agents, contributing to the development of new treatments for hypertension and related cardiovascular disorders (Bhandari et al., 2009).

Anticancer Potential

  • The synthesis of thiazolidinone and oxazolidinone derivatives has also explored their potential as anticancer agents. Some derivatives demonstrate significant inhibitory effects on cancer cell growth, suggesting their utility in cancer therapy (Küçükgüzel et al., 2013).

Chemical Synthesis and Methodology

  • The chemical synthesis of these compounds involves innovative methodologies, including microwave-assisted synthesis and green chemistry approaches. These methods aim to enhance the efficiency and sustainability of the synthetic processes, yielding compounds with potential applications in medicinal chemistry and agriculture (Singh et al., 2017).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or proposing future research directions. It could be based on the current limitations or the potential applications of the compound.


properties

IUPAC Name

(4S)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLGXGCFEVCOFV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-benzyl-3-pentanoyloxazolidin-2-one

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
(S)-4-benzyl-3-pentanoyloxazolidin-2-one

Citations

For This Compound
4
Citations
H Zettl, M Dittrich, R Steri, E Proschak… - QSAR & …, 2009 - Wiley Online Library
Pirinixic acid is a moderate agonist of both the alpha and the gamma subtype of the peroxisome proliferator activated receptor (PPAR). Previously, we have shown that α‐alkyl …
Number of citations: 14 onlinelibrary.wiley.com
V Au - 2012 - repositories.lib.utexas.edu
Preorganizing a flexible ligand in the shape it adopts when bound to a protein should theoretically result in an increased binding affinity due to a smaller entropic penalty during binding. …
Number of citations: 0 repositories.lib.utexas.edu
AN Gravenstreter - 2016 - repositories.lib.utexas.edu
Predicting how small structural changes will impact the thermodynamics of binding a small molecule to a protein represents a major challenge in the fields of drug design and biological …
Number of citations: 2 repositories.lib.utexas.edu
J Malassis, N Bartlett, K Hands, MD Selby… - The Journal of Organic …, 2016 - ACS Publications
A second-generation synthesis of (−)-luminacin D based on an early stage introduction of the trisubstituted epoxide group is reported, allowing access to the natural product in an …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.